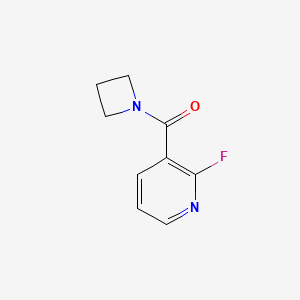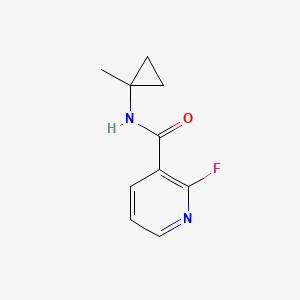
N-cyclobutyl-2-fluoropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutyl-2-fluoropyridine-3-carboxamide: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2-fluoropyridine-3-carboxamide typically involves the nucleophilic substitution of a nitro group by fluorine in a precursor compound. This reaction is often carried out under basic conditions, which facilitate the formation of the desired fluorinated product .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves large-scale chemical reactions using readily available starting materials and efficient fluorinating agents. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-cyclobutyl-2-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: N-cyclobutyl-2-fluoropyridine-3-carboxamide is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new chemical reactions and methodologies .
Biology and Medicine: In biological research, fluorinated pyridines are studied for their potential as imaging agents and therapeutic compounds. The presence of fluorine can enhance the biological activity and metabolic stability of these compounds .
Industry: Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of various active ingredients .
Mecanismo De Acción
The mechanism of action of N-cyclobutyl-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- N-cyclobutyl-3-fluoropyridine-4-carboxamide
- 5-bromo-2-cyano-3-fluoropyridine
Comparison: N-cyclobutyl-2-fluoropyridine-3-carboxamide is unique due to the position of the fluorine atom and the cyclobutyl group. These structural features confer distinct chemical and biological properties compared to other fluorinated pyridines. For example, the presence of the cyclobutyl group can enhance the compound’s stability and reactivity, making it more suitable for specific applications .
Propiedades
IUPAC Name |
N-cyclobutyl-2-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-8(5-2-6-12-9)10(14)13-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZMJUKGFUHGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(N=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(2-Fluoropyridin-3-yl)formamido]acetamide](/img/structure/B8164269.png)



